molecular formula C4HF10LiNO4S2 B1601458 Lithium bis(pentafluoroethanesulfonyl)imide CAS No. 132843-44-8

Lithium bis(pentafluoroethanesulfonyl)imide

Cat. No.: B1601458
CAS No.: 132843-44-8
M. Wt: 388.1 g/mol
InChI Key: TWWUUDFJDGCFDD-UHFFFAOYSA-N
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Description

Lithium bis(pentafluoroethanesulfonyl)imide is a chemical compound known for its unique properties and applications in various fields. It is a lithium salt of bis(pentafluoroethanesulfonyl)imide, which is a strong acid. This compound is widely used in electrochemical applications due to its excellent ionic conductivity and thermal stability.

Properties

CAS No.

132843-44-8

Molecular Formula

C4HF10LiNO4S2

Molecular Weight

388.1 g/mol

IUPAC Name

lithium;bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide

InChI

InChI=1S/C4HF10NO4S2.Li/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/h15H;

InChI Key

TWWUUDFJDGCFDD-UHFFFAOYSA-N

SMILES

[Li+].C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F

Canonical SMILES

[Li].C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F

Pictograms

Corrosive; Acute Toxic

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium bis(pentafluoroethanesulfonyl)imide typically involves the reaction of pentafluoroethanesulfonyl chloride with lithium carbonate or lithium hydroxide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium bis(pentafluoroethanesulfonyl)imide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride is often used as a reducing agent.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed: The major products formed from these reactions include various lithium salts, organic compounds, and inorganic byproducts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium bis(pentafluoroethanesulfonyl)imide has a wide range of applications in scientific research, including:

  • Chemistry: It is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and thermal stability.

  • Biology: The compound is used in biological studies to investigate the effects of lithium ions on cellular processes.

  • Industry: It is used in various industrial processes, including electroplating and as a component in advanced materials.

Mechanism of Action

The mechanism by which Lithium bis(pentafluoroethanesulfonyl)imide exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a source of lithium ions, which can influence various biological and chemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Lithium bis(pentafluoroethanesulfonyl)imide is unique compared to other similar compounds due to its high ionic conductivity and thermal stability. Some similar compounds include:

  • Lithium trifluoromethanesulfonate (Lithium triflate)

  • Lithium perchlorate

  • Lithium hexafluorophosphate

These compounds share some similarities in terms of their applications in lithium-ion batteries, but this compound stands out due to its superior properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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